molecular formula C57H75N6O9PS B13719954 Protected Biotin Serinol Phosphoramidite

Protected Biotin Serinol Phosphoramidite

Cat. No.: B13719954
M. Wt: 1051.3 g/mol
InChI Key: FKQJXAHANDDQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protected Biotin Serinol Phosphoramidite is a specialized compound used in the field of oligonucleotide synthesis. It is a derivative of biotin, a vitamin that is essential for various metabolic processes. The compound is designed to facilitate the incorporation of biotin into synthetic oligonucleotides, which are short DNA or RNA molecules. This incorporation is crucial for various applications, including molecular biology research, diagnostics, and therapeutic developments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Protected Biotin Serinol Phosphoramidite involves several steps. The biotin molecule is first modified to introduce a serinol backbone. This modification is achieved through a series of chemical reactions, including esterification and amidation. The serinol backbone is then protected with a t-butylbenzoyl group to prevent unwanted reactions during subsequent steps .

The final step involves the introduction of the phosphoramidite group. This is typically done using a phosphitylation reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, under anhydrous conditions. The reaction is carried out in the presence of a base, such as diisopropylethylamine, to facilitate the formation of the phosphoramidite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to ensure the consistent quality and yield of the product. The use of protective groups and controlled reaction conditions is crucial to prevent side reactions and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Protected Biotin Serinol Phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include biotinylated oligonucleotides, which are essential for various biochemical and molecular biology applications .

Scientific Research Applications

Protected Biotin Serinol Phosphoramidite has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Protected Biotin Serinol Phosphoramidite involves the incorporation of biotin into oligonucleotides. The biotin moiety can then bind to streptavidin, a protein with a high affinity for biotin. This binding is used to immobilize or detect the biotinylated oligonucleotides in various assays. The t-butylbenzoyl group protects the biotin moiety during synthesis and is removed to expose the biotin for binding .

Comparison with Similar Compounds

Properties

Molecular Formula

C57H75N6O9PS

Molecular Weight

1051.3 g/mol

IUPAC Name

N-[3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-3-oxopropyl]-5-[3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanamide

InChI

InChI=1S/C57H75N6O9PS/c1-39(2)63(40(3)4)73(71-35-15-33-58)72-37-46(36-70-57(43-16-11-10-12-17-43,44-24-28-47(68-8)29-25-44)45-26-30-48(69-9)31-27-45)60-52(65)32-34-59-51(64)19-14-13-18-50-53-49(38-74-50)62(55(67)61-53)54(66)41-20-22-42(23-21-41)56(5,6)7/h10-12,16-17,20-31,39-40,46,49-50,53H,13-15,18-19,32,34-38H2,1-9H3,(H,59,64)(H,60,65)(H,61,67)

InChI Key

FKQJXAHANDDQSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)CCCCC4C5C(CS4)N(C(=O)N5)C(=O)C6=CC=C(C=C6)C(C)(C)C

Origin of Product

United States

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